molecular formula C9H18ClNO2 B8233848 tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride

tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B8233848
M. Wt: 207.70 g/mol
InChI Key: VWUUCHCTXOIYMN-OGFXRTJISA-N
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Description

tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used in pharmaceutical synthesis and medicinal chemistry. The compound features a tert-butyl ester group at the 3-position of the pyrrolidine ring and a hydrochloride salt, enhancing its stability and solubility. Its (R)-configuration is critical for enantioselective applications, particularly in drug candidates targeting neurological and metabolic disorders.

Properties

IUPAC Name

tert-butyl (3R)-pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUUCHCTXOIYMN-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methanesulfonyl Ester Formation

The synthesis often begins with tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, a commercially available chiral building block. Treatment with methanesulfonyl chloride in toluene and triethylamine converts the hydroxyl group into a mesylate, enabling nucleophilic displacement. This step proceeds at room temperature with a 90–95% yield, providing tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate as a reactive intermediate.

Malonate Displacement and Stereochemical Inversion

The mesylate undergoes displacement with diethyl malonate in the presence of potassium tert-butoxide or sodium ethoxide. This SN2 reaction inverts the stereochemistry at C3, yielding diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate. Solvent choice critically impacts efficiency: 1-methyl-2-pyrrolidinone (NMP) or ethanol facilitates >80% conversion, while polar aprotic solvents like DMF reduce side reactions.

Hydrolysis and Decarboxylation

Hydrolysis of the malonate diester with aqueous potassium hydroxide in tetrahydrofuran (THF) produces (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid. Subsequent decarboxylation in dimethyl sulfoxide (DMSO) at 120°C eliminates one carboxyl group, affording (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid in 70–75% yield over two steps.

Esterification and Hydrochloride Salt Formation

The acetic acid derivative is esterified using tert-butyl 2,2,2-trichloroacetimidate (TBTA) in dichloromethane, yielding tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Final treatment with hydrogen chloride gas in diethyl ether protonates the pyrrolidine nitrogen, forming the hydrochloride salt with >95% purity.

Transition Metal-Catalyzed C–H Activation Strategies

Directed C–H Arylation

An alternative route employs C–H activation to introduce substituents directly. Starting from methyl-Boc-D-pyroglutamate, rhodium(I) catalysts facilitate arylation at the 3-position using aryl boronic esters. For example, coupling with methyl 3-iodobenzoate in the presence of [RhCl(cod)]₂ and Ag₂CO₃ yields a tert-butyl-protected intermediate in 36% yield.

Epimerization and Esterification

Post-arylation, the directing group (e.g., 8-aminoquinoline) is removed under basic conditions, inducing epimerization to the R-configuration. Subsequent esterification with TBTA in dichloromethane installs the tert-butyl ester, achieving 70% efficiency. Hydrochloride salt formation is accomplished via HCl/Et₂O, preserving stereochemical integrity.

Asymmetric Reduction of Pyrrolidinone Derivatives

Borane-Mediated Lactam Reduction

Reduction of tert-butyl (R)-3-oxopyrrolidine-1-carboxylate with borane-THF selectively generates the cis-3-hydroxypyrrolidine intermediate. Catalytic hydrogenation over platinum oxide further reduces the hydroxyl to a methylene group, yielding the pyrrolidine skeleton. This two-step sequence achieves 53% overall yield but requires careful control of reaction time and hydrogen pressure to avoid over-reduction.

Salt Formation and Purification

The free amine is isolated via filtration through celite and solvent evaporation. Treatment with concentrated HCl in methanol precipitates tert-butyl-(R)-pyrrolidine-3-carboxylate hydrochloride as a crystalline solid, with >99% enantiomeric excess confirmed by chiral HPLC.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Complexity
Malonate DisplacementMesylation, displacement, decarboxylation52–75%High (≥98% ee)Moderate
C–H ActivationArylation, epimerization, esterification12–36%Moderate (85–90% ee)High
Asymmetric ReductionLactam reduction, hydrogenation53%High (≥95% ee)Low

The malonate displacement route offers the best balance of yield and stereocontrol, whereas C–H activation provides modularity for derivative synthesis. Asymmetric reduction is advantageous for scalability but limited by intermediate availability.

Critical Considerations in Process Optimization

Solvent and Base Selection

Polar aprotic solvents (e.g., NMP, DMSO) enhance nucleophilic displacement but complicate purification. Conversely, ethereal solvents (THF, dioxane) improve reaction homogeneity in reductions. Weak bases like triethylamine minimize side reactions during mesylation, while strong bases (KOH, NaOEt) drive decarboxylation.

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen during functionalization. Its removal with HCl concurrently generates the hydrochloride salt, streamlining the synthesis. Alternative protecting groups (e.g., benzyloxycarbonyl) require additional hydrogenolysis steps, reducing efficiency.

Catalytic Systems

Platinum oxide in hydrogenation reactions ensures complete lactam reduction but risks catalyst poisoning by sulfur impurities. Rhodium complexes enable directed C–H activation but necessitate stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Applications

1. Central Nervous System Disorders:
Research indicates that tert-butyl-(R)-pyrrolidine-3-carboxylate hydrochloride serves as a precursor for compounds targeting neuronal nicotinic acetylcholine receptors. These receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. The compound's ability to modulate receptor activity makes it a valuable building block for developing therapeutic agents .

2. Synthesis of Bioactive Compounds:
The compound is utilized as an intermediate in synthesizing other bioactive molecules, particularly those that exhibit anti-Alzheimer's properties. For instance, derivatives of pyrrolidine compounds have shown potential in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects
A study published in Molecules investigated the neuroprotective effects of related compounds derived from pyrrolidine structures. These compounds demonstrated the ability to inhibit acetylcholinesterase activity and reduce amyloid-beta fibril formation, suggesting that this compound could play a role in developing treatments for neurodegenerative diseases .

Case Study 2: Modulation of Nicotinic Receptors
Another research article highlighted the importance of pyrrolidine derivatives in modulating nicotinic acetylcholine receptors. The study found that certain modifications to the pyrrolidine structure could enhance binding affinity and selectivity, paving the way for more effective therapeutic agents targeting cognitive deficits associated with various neurological disorders .

Mechanism of Action

The mechanism of action of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride involves its role as a catalyst and ligand in coordination chemistry. It binds to metal ions and facilitates electron transfer in redox reactions. The compound also acts as a Lewis acid, accepting electrons from other molecules and participating in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Ester Groups and Functional Modifications

(a) Methyl Ester Analogs
  • (R)-Methyl pyrrolidine-3-carboxylate hydrochloride (BD157962) Molecular Formula: C₆H₁₂ClNO₂ Key Features: Replaces tert-butyl with a methyl ester, reducing steric bulk and lipophilicity. Applications: Used as a building block for smaller, more polar molecules. Its lower molecular weight (165.45 g/mol) may improve renal clearance but reduce metabolic stability compared to tert-butyl derivatives .
(b) Hydroxy and Trifluoromethyl Derivatives
  • This modification increases polarity and may alter receptor binding profiles .
  • [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (PBXA3261-1) CAS: 2101775-10-2 Key Features: The trifluoromethyl group boosts lipophilicity and metabolic resistance, making it suitable for CNS-targeting drugs. However, steric effects from the CF₃ group may reduce synthetic accessibility .

Stereochemical and Protecting Group Differences

  • (3R,4R)-tert-Butyl 3-Hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
    • CAS : 635319-09-4
    • Key Features : Dual hydroxyl groups at positions 3 and 4 increase hydrophilicity and enable glycosylation or phosphorylation strategies. This contrasts with the target compound’s single carboxylate group, limiting its utility in prodrug designs .
  • tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
    • CAS : 1820575-70-9
    • Key Features : Replaces the carboxylate with a carbamate (Boc-protected amine), altering reactivity. The Boc group is acid-labile, enabling selective deprotection in multi-step syntheses .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
tert-Butyl-(R)-pyrrolidine-3-carboxylate·HCl C₉H₁₈ClNO₂ ~256 N/A* Chiral tert-butyl ester, hydrochloride salt
(R)-Methyl pyrrolidine-3-carboxylate·HCl C₆H₁₂ClNO₂ 165.45 N/A Smaller ester, higher polarity
tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate C₁₀H₁₉NO₃ 201.27 1107658-75-2 Hydroxy and methyl substituents
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol·HCl C₆H₁₁ClF₃NO 205.61 2101775-10-2 Trifluoromethyl enhances lipophilicity
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate·HCl C₉H₁₉ClN₂O₃ 238.71 1820575-70-9 Boc-protected amine, acid-labile

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility compared to free bases. Trifluoromethyl derivatives (e.g., PBXA3261-1) exhibit higher logP values, favoring blood-brain barrier penetration .
  • Stability : Tert-butyl esters resist hydrolysis under basic conditions but cleave under strong acids, whereas methyl esters are more labile in basic environments .

Biological Activity

tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry, exhibits a variety of biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • CAS Number : 681288-45-9
  • IUPAC Name : tert-butyl (R)-pyrrolidine-3-carboxylate

The compound features a pyrrolidine ring which is known for its role as a building block in various biologically active molecules.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a ligand that can modulate the activity of various molecular targets, influencing biochemical pathways critical for therapeutic effects.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolic processes.
  • Receptor Binding : Its ability to bind to specific receptors suggests a role in signaling pathways, which may lead to various physiological responses.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

  • Antitumor Activity : Studies have demonstrated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data suggest that it may have activity against certain bacterial strains, indicating potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro
AntimicrobialEffective against Staphylococcus aureus

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that pyrrolidine derivatives, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in macrophage cultures. This effect suggests a mechanism that could be harnessed for treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride enantioselectively?

  • Methodology :

  • Step 1 : Start with (R)-pyrrolidine-3-carboxylic acid. Protect the amine group using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with catalytic DMAP and triethylamine (TEA) at 0–20°C .
  • Step 2 : Isolate the Boc-protected intermediate via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Step 3 : Convert the carboxylic acid to the hydrochloride salt using HCl in dioxane or methanol.
  • Key Parameters : Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Q. How can the stereochemical integrity of this compound be confirmed?

  • Analytical Workflow :

  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify stereospecific coupling constants (e.g., J3,4J_{3,4} in pyrrolidine ring) .
  • Optical Rotation : Compare [α]D[α]_D values with literature data (e.g., +12.5° to +15.0° in methanol) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Stability Data :

ConditionDegradation ProductsStability Duration
25°C, dryNone observed>12 months
40°C, 75% RHPartial Boc deprotection<3 months
Aqueous solution (pH 7.4)Hydrolysis to free pyrrolidine<24 hours
  • Recommendation : Store at –20°C under nitrogen, desiccated .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • Approach :

  • DFT Calculations : Simulate transition states to identify energy barriers for stereoselective steps (e.g., Boc protection).
  • Solvent Optimization : Use COSMO-RS models to predict solvent effects on reaction yield (e.g., DCM vs. THF) .
  • Scale-Up Validation : Perform DoE (Design of Experiments) to assess temperature, catalyst loading, and stirring rate impacts .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

  • Troubleshooting :

  • Chiral Column Selection : Test multiple columns (e.g., Chiralcel OD-H vs. Chiralpak IA) to rule out matrix effects .
  • Dynamic Kinetic Resolution : Introduce chiral catalysts (e.g., BINAP-metal complexes) to minimize racemization during Boc deprotection .
  • Cross-Validation : Compare ee results via NMR (Mosher ester analysis) and circular dichroism (CD) spectroscopy .

Q. How does this compound perform in in vitro pharmacological assays?

  • Experimental Design :

  • Target Binding : Screen against GPCRs (e.g., dopamine D2 receptor) using radioligand displacement assays (IC50_{50} determination) .
  • Metabolic Stability : Assess hepatic clearance in human liver microsomes (HLM) with LC-MS quantification .
  • Cytotoxicity : Test in HEK-293 cells via MTT assay (typical working concentration: 1–100 µM) .

Methodological Notes

  • Synthesis References : Boc protection/deprotection protocols from and .
  • Analytical Cross-Checks : NMR and chiral HPLC methods validated in and .
  • Stability Data : Derived from thermal decomposition studies in and purity assessments in .

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